4-formylbenzenesulfonyl Chloride
Overview
Description
4-Formylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5ClO3S. It is a derivative of benzenesulfonyl chloride, featuring a formyl group (-CHO) attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
C7H5SO3H+SOCl2→C7H5ClO3S+SO2+HCl
This method is favored due to its simplicity and high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorosulfonic acid (HSO3Cl) as a chlorinating agent. The process is carried out in a controlled environment to ensure safety and efficiency. The reaction is typically conducted at elevated temperatures to facilitate the conversion.
Chemical Reactions Analysis
Types of Reactions: 4-Formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid group under appropriate conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products:
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: The major product is 4-carboxybenzenesulfonyl chloride.
Reduction: The major product is 4-hydroxymethylbenzenesulfonyl chloride.
Scientific Research Applications
4-Formylbenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent for the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It is involved in the development of drugs and diagnostic agents, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-formylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations, including the formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Comparison with Similar Compounds
Benzenesulfonyl chloride: Lacks the formyl group, making it less reactive in certain transformations.
4-Chlorosulfonylbenzoic acid: Contains a carboxylic acid group instead of a formyl group, leading to different reactivity and applications.
4-Fluorosulfonylbenzoic acid: Features a fluorine atom, which alters its chemical properties and reactivity.
Uniqueness: 4-Formylbenzenesulfonyl chloride is unique due to the presence of both a formyl group and a sulfonyl chloride group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-formylbenzenesulfonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWSPWGBDIQKKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001006398 | |
Record name | 4-Formylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85822-16-8 | |
Record name | p-Formylbenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085822168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Formylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001006398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Formylbenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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